Propionamide, N-nitroso-N-propyl-

Description

BenchChem offers high-quality Propionamide, N-nitroso-N-propyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propionamide, N-nitroso-N-propyl- including the price, delivery time, and more detailed information at info@benchchem.com.

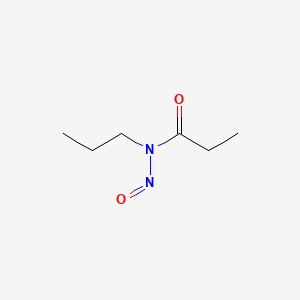

Structure

3D Structure

Properties

CAS No. |

65792-56-5 |

|---|---|

Molecular Formula |

C6H12N2O2 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

N-nitroso-N-propylpropanamide |

InChI |

InChI=1S/C6H12N2O2/c1-3-5-8(7-10)6(9)4-2/h3-5H2,1-2H3 |

InChI Key |

KKIWLGAMEWOSQL-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(C(=O)CC)N=O |

Origin of Product |

United States |

Metabolic Activation and Biotransformation of N Nitroso N Propyl Propionamide

4 Competition between Metabolic Activation and Deactivation Pathways

The ultimate biological effect of a N-nitroso compound depends on the balance between pathways that lead to its activation and those that lead to its deactivation and clearance.

In the case of N-nitrosamines, a direct competition exists between the different sites of enzymatic oxidation. usp.org As described, α-hydroxylation is the key activation pathway. nih.gov In contrast, β- and γ-hydroxylation are generally considered deactivation or detoxification pathways, as they compete with α-hydroxylation and produce metabolites that are less likely to form DNA-alkylating species. nih.gov Denitrosation, the enzymatic removal of the nitroso group to yield the parent secondary amine (dipropylamine from NDPA), is another significant deactivation route that directly competes with metabolic activation. nih.gov The rate of these competing pathways can be influenced by the specific profile of CYP450 enzymes present in a given tissue or individual. nih.govoup.com

For N-nitrosamides, the competitive landscape is different. The "activation" is the spontaneous chemical decomposition to the diazonium ion. wikipedia.org The primary competing deactivation pathways would therefore be enzymatic reactions that modify or cleave the molecule before it can decompose. These could include:

Enzymatic Denitrosation: Removal of the nitroso group to yield N-propyl-propionamide.

Amide Hydrolysis: Cleavage of the amide bond to produce propionic acid and N-propyl-N-nitrosoamine.

Studies on other cyclic N-nitrosoamides have shown that decomposition can proceed via concurrent pathways, including both denitrosation and hydrolysis of the amide structure, with the balance between these routes being pH-dependent. rsc.orgrsc.org This suggests a competition between the spontaneous formation of the reactive electrophile and other decomposition or enzymatic pathways that lead to less harmful products.

Table 2: Potential Competing Biotransformation Pathways

| Pathway Type | Description | Relevance to N-Nitrosamides |

| Activation | Spontaneous decomposition to an alkyl diazonium ion. | The primary pathway leading to reactive electrophiles. wikipedia.org |

| Deactivation | Enzymatic removal of the nitroso group (denitrosation). | A plausible competing pathway to render the compound inactive. rsc.org |

| Deactivation | Enzymatic or chemical hydrolysis of the amide bond. | A potential competing decomposition route. rsc.orgrsc.org |

| Deactivation | Oxidation of the alkyl chain (e.g., at β or γ positions). | A theoretical pathway if the molecule avoids decomposition. nih.gov |

Mechanisms of Genotoxicity and Molecular Interactions of N Nitroso N Propyl Propionamide

DNA Adduct Formation

The formation of covalent adducts between reactive metabolites of N-nitroso compounds and DNA is a critical initiating event in their genotoxicity. nih.govnih.gov This process disrupts the normal structure and function of DNA, leading to mutations if not properly repaired.

N-nitroso compounds, following metabolic activation, generate electrophilic species, such as diazonium ions or carbocations, that can react with nucleophilic sites on DNA bases. mdpi.com For propylating agents like N-nitroso-N-propyl-propionamide, this results in the formation of various DNA adducts.

Key adducts formed by related N-nitroso compounds include:

O⁶-alkylguanine : The alkylation at the O⁶ position of guanine (B1146940) is considered a highly mutagenic lesion. nih.gov This adduct can mispair with thymine (B56734) during DNA replication, leading to G:C to A:T transition mutations.

N⁷-alkylguanine : Alkylation at the N⁷ position of guanine is often the most abundant adduct formed. nih.gov While less directly miscoding than O⁶-alkylguanine, N⁷-alkylguanine can destabilize the glycosidic bond, leading to depurination and the formation of an apurinic (AP) site, which can be mutagenic if not repaired. mdpi.com

O⁴-alkylthymine : Alkylation can also occur on thymine, with the O⁴ position being a significant site. nih.gov Similar to O⁶-alkylguanine, O⁴-alkylthymine is a miscoding lesion.

Studies on N-nitrosodi-n-propylamine have confirmed the formation of 7-n-propylguanine (B11905420) in the liver DNA of treated rats. nih.gov Research on other N-nitroso compounds has further characterized the range of adducts, including the detection of O⁶-methylguanine and N⁷-methylguanine after exposure to N-nitrosodimethylamine. mdpi.com The relative proportions of these adducts can vary depending on the specific compound, the tissue, and the metabolic activation pathways involved.

| Adduct | Significance | References |

|---|---|---|

| O⁶-propylguanine | Highly mutagenic, leads to G:C to A:T transitions. | nih.gov |

| N⁷-propylguanine | Most abundant adduct, can lead to depurination and AP sites. | mdpi.comnih.gov |

| O⁴-propylthymine | Miscoding lesion. | nih.gov |

The stereochemistry of the alkylating agent can influence the formation of DNA adducts. For N-nitroso compounds with chiral centers, the different enantiomers can be metabolized at different rates and may exhibit different affinities for DNA, leading to variations in the types and amounts of adducts formed. mdpi.com

The position of the carbon atom involved in the alkylation of DNA is crucial. For N-nitroso compounds with propyl groups, metabolic activation can occur at different carbon atoms. For example, metabolic α-hydroxylation is a key activation step for many nitrosamines. mdpi.comnih.gov

In the case of N-nitrosodi-n-propylamine, metabolism by rat liver microsomes yields both n-propanol and isopropanol, indicating the formation of both n-propyl and isopropyl carbocations. nih.gov This suggests that alkylation of DNA can occur through both primary and secondary propyl groups. However, a study on the alkylation of nucleic acids by N-nitrosodi-n-propylamine in rats found the formation of 7-n-propylguanine but not 7-isopropylguanine (B14627692) in hepatic DNA, suggesting that in this in vivo system, alkylation primarily occurs via a direct transfer of the n-propyl group rather than through a rearranged isopropyl cation. nih.gov This highlights that the mechanism of alkylation can be complex and may not always proceed through a free carbocation intermediate.

Mutagenic Mechanisms

The DNA adducts formed by N-nitroso-N-propyl-propionamide are promutagenic lesions that can lead to permanent changes in the DNA sequence if they are not repaired before DNA replication.

The Ames test, a bacterial reverse mutation assay using Salmonella typhimurium strains, is a widely used method to assess the mutagenic potential of chemicals. youtube.com Various modifications of the Ames test have been developed to enhance the detection of N-nitrosamines, which often require metabolic activation to become mutagenic. nih.govusp.orgnih.gov

N-nitroso compounds have been shown to be mutagenic in the Ames test, typically requiring the addition of a metabolic activation system, such as the S9 fraction from rat or hamster liver. nih.govusp.orgnih.gov Studies on various N-nitrosamines have demonstrated positive results in strains that detect base-pair substitutions, such as TA100 and TA1535, and in some cases, in strains that detect frameshift mutations, like TA98. nih.govnih.gov For example, N-nitroso propranolol (B1214883) was found to induce concentration-dependent mutations in TA1535, TA100, and TA98 strains, with hamster liver S9 being more effective for bioactivation than rat liver S9. nih.gov The choice of bacterial strain and the source of the S9 fraction are critical parameters for detecting the mutagenicity of this class of compounds. usp.orgnih.gov

| Compound/Class | Ames Test Strains | Metabolic Activation | Findings | References |

|---|---|---|---|---|

| N-nitroso propranolol | TA1535, TA100, TA98 | Hamster liver S9 more effective than rat liver S9 | Concentration-dependent mutations. | nih.gov |

| N-(N-Acetyl-L-prolyl)-N-nitrosoglycine | TA1535, TA100, TA102 | With and without S9-mix | Direct-acting mutagen. | nih.gov |

| N-nitrosodiethanolamine | TA98, TA100 | Alcohol dehydrogenase | Becomes mutagenic after activation. | nih.gov |

The primary mutagenic mechanism for many N-nitroso compounds is the induction of base-pair substitutions. lumenlearning.com This is a direct consequence of the formation of miscoding DNA adducts like O⁶-alkylguanine, which pairs with thymine instead of cytosine during DNA replication, resulting in a G:C to A:T transition. khanacademy.orgyoutube.com

Frameshift mutations, which involve the insertion or deletion of one or more nucleotides, can also be induced by some N-nitroso compounds. youtube.comnih.govnih.gov The formation of bulky DNA adducts can distort the DNA helix, leading to slippage of the DNA polymerase during replication, which can result in frameshift mutations, particularly in repetitive DNA sequences. nih.govnih.gov For example, the exocyclic adduct M1G, formed from a product of oxidative stress, has been shown to induce frameshift mutations in a sequence-dependent manner. nih.govnih.gov While base-pair substitutions are the more commonly reported mutagenic outcome for simple alkylating N-nitroso compounds, the potential for N-nitroso-N-propyl-propionamide to induce frameshift mutations should not be disregarded, especially if it forms complex or bulky adducts.

Information regarding the genotoxicity of Propionamide, N-nitroso-N-propyl- is not available in the public domain.

Following a comprehensive search for scientific literature on the chemical compound Propionamide, N-nitroso-N-propyl-, no specific data was found regarding its mechanisms of genotoxicity, including DNA strand breakage and the induction of chromosomal aberrations in metabolically competent mammalian cells.

While research exists for structurally related N-nitroso compounds, such as N-nitrosodipropylamine and various N-nitrosamides, the strict requirement to focus solely on Propionamide, N-nitroso-N-propyl- prevents the extrapolation of findings from these other chemicals. The metabolic activation, reactive intermediates, and the nature of DNA adducts can vary significantly between different N-nitroso compounds, making such extrapolations scientifically unsound without direct evidence.

Therefore, the requested article detailing the mechanisms of genotoxicity for Propionamide, N-nitroso-N-propyl- cannot be generated at this time due to the absence of specific research findings for this particular compound.

General Mechanisms of Genotoxicity for N-Nitroso Compounds

For context and general understanding, N-nitroso compounds as a class are known to exert their genotoxic effects primarily after metabolic activation. This process is often mediated by cytochrome P450 (CYP) enzymes. The activation typically involves α-hydroxylation, leading to the formation of unstable intermediates that can spontaneously decompose to yield highly reactive electrophilic species, such as carbocations. These electrophiles can then react with nucleophilic sites on DNA bases, forming DNA adducts. If not repaired, these adducts can lead to miscoding during DNA replication, resulting in mutations. This DNA damage can manifest as single or double-strand breaks and can lead to larger-scale chromosomal damage, including the formation of micronuclei.

It is important to reiterate that these are general mechanisms for the N-nitroso class of compounds, and the specific pathways and genotoxic potency can differ for individual chemicals. Without dedicated studies on Propionamide, N-nitroso-N-propyl-, its specific genotoxic profile remains uncharacterized.

Analytical Methodologies for N Nitroso N Propyl Propionamide and Its Metabolites

Chromatographic Techniques for Separation and Detection

Chromatography is essential for separating the target analyte from complex matrices before detection. Both gas and liquid chromatography are widely used, with the choice depending on the analyte's volatility and thermal stability.

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS)

LC-MS is a powerful alternative to GC-MS, especially for non-volatile or thermally labile compounds. pmda.go.jp It avoids the high temperatures of the GC inlet that can cause degradation of sensitive analytes. pmda.go.jp The coupling of liquid chromatography with high-resolution mass spectrometry (HRMS) offers enhanced selectivity and accurate mass measurement, which is invaluable for both quantifying known compounds and identifying unknown ones. fda.gov Techniques like LC-HRMS can achieve very low limits of quantitation, sometimes as low as 0.005 ppm, making them suitable for trace-level analysis. fda.gov

Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically under 2 µm) and higher operating pressures than traditional HPLC. This results in significantly improved resolution, higher peak capacity, and much faster analysis times. bohrium.comresearchgate.net When coupled with a sensitive mass spectrometer, UHPLC-MS/MS becomes a highly effective tool for analyzing a wide range of nitrosamine (B1359907) impurities in various matrices. bohrium.comnih.govresearchgate.net The enhanced separation efficiency of UHPLC is particularly beneficial in resolving target analytes from complex sample components, thereby improving the accuracy and reliability of quantification. nih.gov

Table 2: Example UHPLC-MS/MS System Parameters for N-Nitrosamine Analysis

| Parameter | Setting |

|---|---|

| UHPLC System | Thermo Scientific™ Dionex™ UltiMate™ 3000 RSLC or similar lcms.cz |

| Column | Hypersil GOLD™ C18 (1.9 µm, 100 × 2.1 mm) or equivalent lcms.cz |

| Mobile Phase A | Water + 0.1% Formic Acid researchgate.netlcms.cz |

| Mobile Phase B | Methanol (B129727) + 0.1% Formic Acid researchgate.netlcms.cz |

| Flow Rate | 500 µL/min lcms.cz |

| MS Detector | Q Exactive™ hybrid quadrupole-Orbitrap MS or similar lcms.cz |

| Ionization Source | Heated Electrospray Ionization (HESI) researchgate.netrsc.org |

This table presents typical parameters for the analysis of N-nitrosamines and serves as a general guide. Specific conditions for N-Nitroso-N-propyl-propionamide would require method development and validation.

Heated Electrospray Ionization (HESI) is a widely used ionization source for LC-MS that is effective for a broad range of compounds, including many nitrosamines. researchgate.netrsc.org It is a modification of the standard electrospray ionization (ESI) technique, which is often preferred for polar, solvable substances. plasmion.com HESI incorporates a heated auxiliary gas that surrounds the ESI spray, promoting more efficient desolvation of the droplets. This enhanced desolvation leads to a more efficient release of ions into the gas phase, often resulting in improved sensitivity. researchgate.netrsc.org

For the analysis of nitrosamines, HESI is typically operated in positive ionization mode. researchgate.netrsc.org In this mode, the analytes are detected as protonated molecules ([M+H]⁺). The selectivity and sensitivity of the method can be further optimized by adjusting parameters such as the spray voltage, sheath and auxiliary gas flow rates, and capillary temperature. rsc.org HESI, when coupled with UHPLC and high-resolution mass spectrometry, provides a robust, sensitive, and selective method for the determination of various N-nitrosamines. researchgate.net

Q-Exactive Instrument Application for N-Nitrosamines

The Q-Exactive™ hybrid quadrupole-Orbitrap mass spectrometer stands as a cornerstone in the analysis of N-nitrosamines, including N-Nitroso-N-propyl-propionamide. northwestern.edu This technology merges high-performance quadrupole precursor selection with high-resolution, accurate-mass (HR/AM) Orbitrap detection, providing exceptional data quality for both qualitative and quantitative applications. northwestern.edu Its high scan speed and multiplexing capabilities make it highly compatible with ultra-high-performance liquid chromatography (UHPLC), significantly enhancing laboratory productivity. northwestern.edu

The core of the Q-Exactive system features a quadrupole mass filter, an Orbitrap mass analyzer, a Higher Energy Collisional Dissociation (HCD) cell, and an S-lens ion guide that enhances ion transmission, thereby boosting sensitivity for low-abundance compounds. thermofisher.comcreative-proteomics.com This setup enables the instrument to achieve mass resolutions of up to 140,000, which is critical for differentiating target analytes from complex matrix interferences. creative-proteomics.com The U.S. Food and Drug Administration (FDA) has recognized the utility of this platform, releasing a liquid chromatography-high resolution mass spectrometry (LC-HRMS) method for nitrosamine quantitation using the Q Exactive instrument. thermofisher.com

In practice, a robust methodology for analyzing nine different N-nitrosamines, including the structurally similar N-nitroso-n-dipropylamine (NDPA), was developed using UHPLC coupled with a Q-Exactive mass spectrometer. researchgate.netrsc.org This method employed a heated electrospray ionization (HESI) source in positive ionization mode. researchgate.netrsc.org Key mass spectrometry parameters were optimized to maximize the analytical signal response, demonstrating that the Q-Exactive instrument offers a faster and highly selective alternative to traditional gas chromatography-mass spectrometry (GC-MS) methods. researchgate.netrsc.org The high-resolution accurate mass spectrometry is instrumental in achieving excellent selectivity for both compounds that are detectable by GC and those that are not. rsc.org

Table 1: Optimized Mass Spectrometry Parameters for Nitrosamine Analysis on a Q-Exactive Instrument This table is interactive. Users can sort data by clicking on the headers.

| Parameter | Optimized Value | Reference |

|---|---|---|

| Ionization Mode | Heated Electrospray Ionization (HESI), Positive | researchgate.netrsc.org |

| Spray Voltage | Optimized to maximize signal | researchgate.net |

| Sheath Gas Flow Rate | Optimized to maximize signal | researchgate.net |

| Auxiliary Gas Flow Rate | Optimized to maximize signal | researchgate.net |

| S-Lens RF Level | Optimized to maximize signal | researchgate.net |

| Resolution | Up to 140,000 | creative-proteomics.com |

| Automatic Gain Control (AGC) Target | Optimized to maximize signal | researchgate.net |

Sample Preparation and Extraction Techniques

Effective sample preparation is a prerequisite for accurate and sensitive analysis of N-nitrosamines. The choice of extraction technique is highly dependent on the sample matrix and the physicochemical properties of the target analyte.

Microextraction Methods (e.g., Dispersive Liquid-Liquid Microextraction)

Dispersive liquid-liquid microextraction (DLLME) has emerged as a simple, rapid, and efficient sample pretreatment technique for extracting and preconcentrating organic compounds from aqueous samples. researchgate.netrsc.org The method involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample, creating a cloudy solution where the large surface area facilitates the fast transfer of analytes from the aqueous phase to the extraction solvent. researchgate.netrsc.org

A vortex-assisted DLLME (VA-DLLME) method followed by gas chromatography-mass spectrometry (GC-MS) has been developed for the simultaneous determination of nine prohibited N-nitrosamines in cosmetic products. rsc.orgrsc.org This approach eliminates the need for a disperser solvent by using vortex agitation to form the cloudy solution, thus reducing the consumption of organic solvents. rsc.org For the analysis of three N-nitrosamines, including N-nitroso-di-n-propylamine, in water samples, an automated DLLME method was optimized using response surface methodology. researchgate.netnih.govbohrium.com The optimal conditions were found to be an extraction time of 28 minutes, 33 μL of methanol as the dispersive solvent, an agitation speed of 722 rpm, a 23% w/v sodium chloride concentration, and a pH of 10.5. nih.govbohrium.com Under these conditions, the method achieved detection limits between 5.7 and 124 ng/L with relative recoveries ranging from 90.6% to 103.7% for spiked water samples. nih.govbohrium.com

Table 2: Optimized Conditions for Dispersive Liquid-Liquid Microextraction of N-Nitrosamines in Water This table is interactive. Users can sort data by clicking on the headers.

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Extraction Time | 28 minutes | nih.govbohrium.com |

| Dispersive Solvent | Methanol (33 μL) | nih.govbohrium.com |

| Agitation Speed | 722 rpm | nih.govbohrium.com |

| Salt Concentration (NaCl) | 23% w/v | nih.govbohrium.com |

| pH | 10.5 | nih.govbohrium.com |

| Linearity Range | 0.1 to 100 µg/L | nih.govbohrium.com |

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely utilized technique for the cleanup and concentration of nitrosamines from diverse and complex matrices such as drinking water, food, and pharmaceutical products. nih.govacs.orgchromatographyonline.com The method's effectiveness relies on the selection of an appropriate sorbent material that can retain the analytes of interest while allowing interfering matrix components to pass through.

For the analysis of nitrosamines in water, EPA Method 521 recommends the use of coconut carbon SPE cartridges. thermofisher.com This method can be automated to improve throughput and reproducibility, reducing errors associated with manual sample handling. thermofisher.comamericanlaboratory.com In food analysis, a tandem SPE method using Extrelut and Florisil cartridges has been successfully employed for meat samples, yielding recoveries between 74% and 85%. qascf.com For pharmaceutical products, SPE cartridges with strong cation-exchange functionalized polymeric sorbents, such as Strata X-C, have shown superior performance in retaining a wide range of N-nitrosamines while effectively removing the active pharmaceutical ingredients (APIs). chromatographyonline.comusp.org Strata X-C demonstrated recoveries exceeding 80% for nine out of eleven tested nitrosamines. usp.org The choice of sorbent is critical; for instance, while traditional reversed-phase sorbents may not be efficient for polar nitrosamines, specialized materials like activated carbon are more appropriate. phenomenex.com

Table 3: Application of Solid Phase Extraction (SPE) in Nitrosamine Analysis This table is interactive. Users can sort data by clicking on the headers.

| SPE Sorbent | Matrix | Target Analytes | Key Findings | Reference |

|---|---|---|---|---|

| Coconut Charcoal | Drinking Water, Wastewater | 8 N-nitrosamines including NDPA | Method detection limits of 0.4-4 ng/L. | nih.gov |

| Extrelut and Florisil | Meat, Food | Volatile N-nitrosamines | Recoveries of 74-85% with a 0.1 μg/kg detection limit. | qascf.com |

| Strata X-C | Pharmaceuticals | 13 Low-molecular-weight NAs | Superior performance with >80% recovery for most analytes. | usp.org |

| C18 | Rubber Products | 13 N-nitrosamines | Effective purification prior to UHPLC-MS/MS analysis. | nih.gov |

Solvent Extraction Methodologies

Conventional solvent extraction, also known as liquid-liquid extraction (LLE), remains a fundamental technique for isolating nitrosamines from various sample types. This method partitions analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent like methylene (B1212753) chloride. epa.gov However, LLE can be laborious and may suffer from issues like emulsion formation, which complicates phase separation. epa.gov

To address some of the limitations of traditional LLE, variations such as solid-supported liquid-liquid extraction (SLLE) have been developed. In an SLLE method for agricultural food matrices, Extrelut NT, a diatomaceous earth material, was used as the solid support. researchgate.net This approach, combined with a subsequent SPE cleanup step using Florisil, was effective for fatless matrices like rice soup and apple juice. For fat-rich matrices such as corn oil, a direct LLE method was established. researchgate.net Another technique, supercritical fluid extraction (SFE), has been applied to fried bacon samples. This procedure uses supercritical CO2 to extract nitrosamines, which are then trapped on a silica (B1680970) gel column, allowing for the separation from co-extracted lipids. usda.gov

Quantitative Analysis and Validation Parameters

Accurate quantification and rigorous method validation are paramount in the analysis of potentially carcinogenic impurities like N-Nitroso-N-propyl-propionamide.

Use of Internal Standards (e.g., Isotope Dilution Mass Spectrometry, NDPA-d14)

The use of internal standards is essential for achieving accurate and precise quantification in mass spectrometry-based methods. Isotope dilution mass spectrometry (ID-MS) is considered a primary ratio method of measurement that can yield highly accurate results by correcting for analyte losses during sample preparation and variations in instrument response. nih.govrsc.org This technique involves spiking the sample with a known amount of a stable isotope-labeled analogue of the target analyte.

For the analysis of N-nitrosamines, several deuterated internal standards are commonly used. N-nitrosodimethylamine-d6 (NDMA-d6) and N-nitroso-di-n-propylamine-d14 (NDPA-d14) are frequently employed. researchgate.netrsc.orgrsc.org Specifically, NDPA-d14 serves as an excellent internal standard for the quantification of NDPA and other similar nitrosamines. nih.govnih.gov In a validated UHPLC-Q-Exactive MS method, NDMA-d6 and NDPA-d14 were used to ensure accurate quantification, leading to extraction recoveries in real-world matrices ranging from 68-83% for most target nitrosamines. researchgate.netrsc.org The use of these direct isotope analogues ensures high accuracy by accounting for analytical variabilities that may occur during sample processing, extraction, and instrumental analysis. nih.gov

Table 4: Common Internal Standards for N-Nitrosamine Analysis This table is interactive. Users can sort data by clicking on the headers.

| Internal Standard | Abbreviation | Common Application | Reference |

|---|---|---|---|

| N-Nitrosodimethylamine-d6 | NDMA-d6 | Surrogate/Internal standard for various nitrosamines | rsc.orgnih.govresearchgate.net |

| N-Nitroso-di-n-propylamine-d14 | NDPA-d14 | Internal standard for quantification of NDPA and others | rsc.orgnih.govnih.gov |

| N-Nitrosodiethylamine-d10 | NDEA-d10 | Internal standard for NDEA | merckmillipore.com |

| N-Nitroso-N-methyl-4-aminobutyric acid-d3 | NMBA-d3 | Internal standard for NMBA | merckmillipore.com |

Optimization of Chromatography and Mass Spectrometry Parameters

The successful separation, identification, and quantification of N-nitrosamines, including N-nitroso-N-propyl-propionamide, heavily rely on the optimization of liquid chromatography (LC) and mass spectrometry (MS) parameters. lcms.cz

Chromatography:

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) systems are commonly employed for the separation of nitrosamines. lcms.czthermofisher.com Key parameters that are optimized include:

Column: A C18 column is frequently used for the separation of nitrosamines. lcms.cz

Mobile Phase: A typical mobile phase consists of a gradient mixture of water and an organic solvent, such as methanol or acetonitrile, often with the addition of a small percentage of formic acid to improve peak shape and ionization efficiency. lcms.czresearchgate.net

Flow Rate and Injection Volume: These are adjusted to achieve optimal separation and sensitivity. For instance, a flow rate of 0.4 mL/min and an injection volume of 20 µL have been utilized in some methods. researchgate.net

Mass Spectrometry:

Mass spectrometry provides the high sensitivity and selectivity required for detecting trace levels of nitrosamines. nih.gov Optimization of MS parameters is critical for achieving the desired performance: researchgate.net

Ionization Source: Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization techniques. Positive ion mode is often found to be more sensitive for the analysis of nitrosamine impurities. researchgate.net

Scan Type: Full scan MS can be used for initial screening, while techniques like parallel reaction monitoring (PRM) and targeted single ion monitoring (t-SIM) offer enhanced sensitivity and selectivity for quantification. thermofisher.com

Compound Dependent Parameters: Parameters such as capillary voltage, nozzle voltage, and fragmentor voltage are optimized for each specific analyte to maximize the response of the parent ions. researchgate.net

Collision Energy: This is optimized to produce sensitive and reproducible multiple reaction monitoring (MRM) transitions for accurate quantification. researchgate.net

The following table provides an example of optimized LC-MS/MS parameters for the analysis of nitrosamine impurities.

| Parameter | Optimized Value |

| Chromatography | |

| Column | Biphenyl (150 x 4.6 mm, 2.6 µm) |

| Mobile Phase | Gradient system |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 20 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Ion APCI |

| Clustering Potential | 36–50 V |

| Collision Energy | 9–30 eV |

| This table is based on data from a study on the analysis of nitrosamine impurities and serves as an illustrative example of optimized parameters. researchgate.net |

Method Validation (Accuracy, Precision, Linearity)

Validation of the analytical method is essential to ensure the reliability and reproducibility of the results. This process involves assessing several key parameters as per guidelines from bodies like the International Conference on Harmonisation (ICH). researchgate.netnih.gov

Accuracy:

Accuracy is determined by performing recovery studies. This involves spiking a blank matrix with a known concentration of the analyte and measuring the recovered amount. The recovery is then expressed as a percentage of the spiked amount. For nitrosamine analysis, recovery rates typically ranging from 89.9% to 115.7% have been reported in various matrices. researchgate.net

Precision:

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). For the analysis of nitrosamines, intra-day and inter-day RSD values are expected to be low, often less than 5.0%, demonstrating the method's reproducibility. researchgate.netnano-ntp.com

Linearity:

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. It is evaluated by analyzing a series of standards at different concentrations. A linear relationship is typically demonstrated by a correlation coefficient (R²) value greater than 0.99. researchgate.netnih.gov

The table below summarizes typical validation parameters for the analysis of nitrosamines.

| Validation Parameter | Acceptance Criteria | Typical Result |

| Accuracy | Recovery within a specified range (e.g., 80-120%) | 89.9% - 115.7% |

| Precision (RSD) | RSD ≤ 15.0% for replicate injections | < 5.0% |

| Linearity (R²) | R² ≥ 0.99 | > 0.997 |

| This table presents a summary of typical acceptance criteria and results for method validation in nitrosamine analysis, based on multiple sources. researchgate.netnano-ntp.comnih.gov |

Bioanalytical Methods for DNA Adducts

N-nitroso compounds are known to be pro-carcinogens that, upon metabolic activation, can form reactive species that bind to DNA, forming DNA adducts. nih.gov The detection and quantification of these adducts are crucial for assessing the genotoxic risk of compounds like N-nitroso-N-propyl-propionamide.

Mass Spectrometry-Based Adductomics for Detection and Quantification of DNA Adducts

Mass spectrometry-based DNA adductomics has emerged as a powerful approach for the comprehensive analysis of DNA adducts. researchgate.netfrontiersin.org This "omics" strategy allows for the screening, identification, and quantification of a wide range of DNA modifications. researchgate.net

The general workflow involves the enzymatic hydrolysis of DNA to its constituent 2'-deoxynucleosides, followed by analysis using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). researchgate.net This technique offers high sensitivity and selectivity, enabling the detection of adducts at very low levels, which is critical as in vivo adduct levels can be as low as one adduct per 10⁸ to 10¹⁰ nucleotides. nih.gov

High-resolution mass spectrometry (HRMS) is particularly valuable in adductomics as it provides accurate mass measurements, which aid in the identification of unknown adducts. frontiersin.org The fragmentation pattern of the adducted deoxynucleosides in MS/MS experiments, particularly the characteristic loss of the 2'-deoxyribose moiety, is a key feature used for the identification and quantification of DNA adducts. nih.gov The development of mass spectral libraries for DNA adducts is also a critical resource for the research community, facilitating the identification of known and the characterization of new adducts. nih.gov

Alkaline Elution Technique for DNA Fragmentation

The alkaline elution technique is a sensitive method for measuring DNA strand breaks in mammalian cells. This method is based on the principle that smaller DNA fragments elute from a filter at a faster rate than larger fragments under alkaline conditions. scilit.com

The procedure involves lysing cells on a filter and then eluting the DNA with an alkaline solution. The rate of elution is proportional to the number of single-strand breaks in the DNA. scilit.com This technique can be used to assess the DNA damage induced by genotoxic agents like N-nitroso-N-propyl-propionamide.

However, it is important to note that for agents that induce apoptosis, which results in the fragmentation of DNA into oligonucleosomal-length multimers, the standard alkaline elution protocol may not capture the full extent of DNA damage. nih.gov In such cases, modifications to the procedure, such as collecting fractions before alkaline denaturation, are necessary to obtain a complete profile of the DNA fragmentation. nih.gov

Environmental Fate and Degradation of N Nitroso N Propyl Propionamide

Photolytic Degradation Mechanisms in Air and on Surfaces

The degradation of N-nitroso compounds by sunlight is a critical environmental process. acs.org The N-nitroso group acts as a strong chromophore, enabling the absorption of ultraviolet (UV) radiation, which can lead to the cleavage of the N-N bond. gassnova.no

Direct Photolysis and Reaction with Hydroxyl Radicals

Direct photolysis is a primary degradation pathway for many N-nitroso compounds in the atmosphere and on surfaces exposed to sunlight. acs.org The absorption of UV light can lead to the homolytic cleavage of the N-N bond, forming radical species. epa.govnih.govnih.gov For N-nitrosamines, this typically results in the formation of an amino radical and nitric oxide. nih.gov In the case of N-nitrosamides, photolysis is also expected to proceed via N-N bond cleavage, initially forming nitrogen-centered radicals. pacewater.com

The quantum yield, a measure of the efficiency of a photochemical process, is a key parameter in determining the rate of photolysis. For N-nitrosodimethylamine (NDMA), a well-studied nitrosamine (B1359907), the quantum yield for photolysis in aqueous solution is approximately 0.3 over a pH range of 2-8. acs.org However, this can be influenced by factors such as pH and the presence of other substances. epa.gov The quantum yield for the photolysis of N-Nitroso-N-propyl-propionamide is not experimentally determined, but it is expected to be susceptible to photolytic degradation.

In the atmosphere, reaction with photochemically generated hydroxyl (•OH) radicals is another significant degradation mechanism. nih.gov These highly reactive radicals can abstract a hydrogen atom from the alkyl groups of N-nitroso compounds, initiating a series of reactions that lead to their decomposition. nih.govnih.gov The rate constants for the reaction of •OH radicals with various nitrosamines are typically in the range of 10⁸–10⁹ M⁻¹s⁻¹. nih.gov For amides, the reaction with •OH radicals can also involve hydrogen abstraction from the N-H group or the formyl C-H group. nih.gov

Table 1: Representative Photodegradation Data for Related N-Nitroso Compounds

| Compound | Photolysis Quantum Yield | Reaction Rate Constant with •OH (M⁻¹s⁻¹) | Reference(s) |

| N-Nitrosodimethylamine (NDMA) | ~0.3 (pH 2-8) | 4.3 x 10⁸ | acs.orgpacewater.com |

| N-Nitrosodiethylamine (NDEA) | Not specified | Not specified | |

| N-Nitrosodibutylamine (NDBA) | Not specified | Not specified | |

| N-Nitrosopyrrolidine (NPYR) | Not specified | Not specified |

Note: Data for N-Nitroso-N-propyl-propionamide is not available. The data presented is for related nitrosamines to illustrate typical values.

Biodegradation Pathways in Aqueous and Soil Environments

The microbial degradation of N-nitroso compounds is a crucial process determining their persistence in soil and water systems.

Aerobic and Anaerobic Microbial Degradation

Both aerobic (oxygen-present) and anaerobic (oxygen-absent) biodegradation of N-nitrosamines have been observed. researchgate.net Various bacterial strains have been identified that can degrade N-nitrosamines, often utilizing them as a source of carbon and/or nitrogen. nih.govnih.gov For instance, the propanotroph Rhodococcus ruber ENV425 has been shown to rapidly biodegrade NDMA after being grown on propane. nih.gov The degradation intermediates of NDMA by this bacterium include methylamine, nitric oxide, nitrite (B80452), and nitrate (B79036). nih.gov Similarly, biodegradation of NDMA has been observed in soil under both oxic and anoxic conditions. usgs.govresearchgate.net

The biodegradation of N-nitrosamides is less studied. However, it is known that some microorganisms can metabolize nitrosamides. nih.gov The degradation pathways are likely to involve enzymatic cleavage of the N-N bond.

Factors Influencing Degradation Rates

Several factors can influence the rate of biodegradation of N-nitroso compounds in the environment. The presence of sunlight can enhance degradation through photolysis, as discussed previously. Microbial activity is a key determinant, with higher populations of capable microorganisms leading to faster degradation. nih.gov The availability of other organic carbon sources can also impact degradation rates, as some microbes may co-metabolize nitrosamines while utilizing other substrates. nih.gov Soil type, moisture content, temperature, and pH are also important environmental variables that affect microbial activity and, consequently, biodegradation rates. nih.gov For example, the degradation of some nitrosamines in soil has been observed to have a lag phase before commencement. nih.gov

Table 2: Representative Biodegradation Half-life Data for N-Nitrosamines in Soil

| Compound | Condition | Half-life (days) | Reference(s) |

| N-Nitrosodimethylamine (NDMA) | Aerobic | Not specified | |

| N-Nitrosodiethylamine (NDEA) | Aerobic | Not specified | |

| N-Nitrosodi-n-propylamine | Aerobic | Slow disappearance after ~30 days | nih.gov |

Note: Specific half-life data for N-Nitroso-N-propyl-propionamide is not available. The data presented is for related nitrosamines and indicates general trends.

Volatilization and Atmospheric Chemistry

The tendency of a chemical to move from water or soil into the air is known as volatilization and is an important factor in its environmental distribution.

Theoretical Evaluation of Gas Phase Reactions

Once in the atmosphere, N-nitroso compounds are subject to various chemical reactions. The Henry's Law constant (KH) is a key parameter that describes the partitioning of a chemical between air and water, with a higher value indicating a greater tendency to volatilize. The dimensionless Henry's Law constant for NDMA has been estimated to be around 1.0 x 10⁻⁴, suggesting a relatively high potential to volatilize from water. nih.gov

In the gas phase, the reaction with hydroxyl radicals is a primary degradation pathway. nih.gov Theoretical studies using quantum chemical methods have been employed to understand the mechanisms of these reactions. acs.orgrsc.orgnih.gov For primary nitrosamines, calculations suggest that they can be formed in the atmosphere and can isomerize to more reactive species. rsc.org The reaction of amides with •OH radicals in the gas phase has also been studied theoretically, with N-H abstraction and formyl C-H abstraction identified as potential pathways. nih.gov The atmospheric lifetime of N-nitroso compounds is often short due to rapid photolysis and reaction with •OH radicals. acs.org

Theoretical and Computational Studies on N Nitroso N Propyl Propionamide Reactivity

Quantum Chemical Calculations of Reactivity and Stability

Elucidation of Activation and Deactivation Pathways

No specific studies detailing the activation or deactivation pathways of Propionamide, N-nitroso-N-propyl- through quantum chemical calculations were found.

Determination of Thermodynamic Stabilities and Kinetic Contributions (Transition State Barriers)

No data tables or specific values for the thermodynamic stability or kinetic barriers of Propionamide, N-nitroso-N-propyl- or its intermediates could be located.

Modeling of Metabolic Activation Pathways and Intermediate Formation

No computational models simulating the specific metabolic activation of Propionamide, N-nitroso-N-propyl- were identified in the literature. Research on related compounds suggests that metabolism is a critical step for activation, but specific intermediates for this compound have not been computationally modeled. nih.govnih.gov

Computational Prediction of DNA Interactions and Adduct Formation

There are no available computational studies predicting the interaction of activated Propionamide, N-nitroso-N-propyl- with DNA or the specific nature of the resulting DNA adducts.

Q & A

[Basic] What analytical methods are recommended for detecting N-nitroso-N-propylpropionamide in complex matrices like food or environmental samples?

Methodological Answer:

Detection requires advanced chromatographic and mass spectrometric techniques due to the compound’s volatility and matrix complexity. Key approaches include:

- Gas Chromatography-Mass Spectrometry (GC-MS): Optimal for volatile N-nitrosamines. Use cold trapping and splitless injection to enhance sensitivity .

- Liquid Chromatography-Tandem MS (LC-MS/MS): Suitable for non-volatile or thermally labile derivatives. Electrospray ionization (ESI) in positive ion mode improves detection .

- Deuterated Internal Standards: Mitigate matrix effects (e.g., N-Nitrosodi-n-propyl-d14-amine) for quantification accuracy .

Validation Steps:

- Spike recovery tests (70–120% acceptable range).

- Limit of detection (LOD) ≤ 0.1 µg/kg in food matrices .

[Basic] What are the critical factors affecting the stability of N-nitroso-N-propylpropionamide during sample storage and analysis?

Methodological Answer:

Stability is influenced by:

- Temperature: Store samples at 0–6°C to minimize degradation; avoid freeze-thaw cycles .

- Light Exposure: Use amber vials to prevent photolytic decomposition .

- pH Control: Neutralize acidic conditions (pH ≥ 7) to inhibit nitrosation artifacts .

- Antioxidants: Add ascorbic acid (1% w/v) to scavenge nitrosating agents .

[Advanced] How can researchers differentiate between artefactual formation and true occurrence of N-nitroso-N-propylpropionamide in processed samples?

Methodological Answer:

- Controlled Extraction: Compare results from low-temperature extraction (e.g., solid-phase microextraction) vs. acidic hot-solvent methods. Artefacts form under high heat/acid .

- Isotopic Labeling: Use ¹⁵N-labeled nitrite in spiked samples to track endogenous vs. exogenous formation .

- Time-Course Studies: Monitor concentration changes during storage; artefactual increases suggest post-sampling nitrosation .

[Advanced] What mechanistic insights explain the catalytic role of specific anions in the formation of N-nitroso-N-propylpropionamide?

Methodological Answer:

Nitrosation kinetics depend on:

- Catalysts: Thiocyanate (SCN⁻) accelerates nitrosation by forming nitrosyl thiocyanate (ON-SCN), a strong nitrosating agent .

- pH Dependence: Maximum reactivity occurs at pH 2–4 for gastric conditions. Bromide (Br⁻) enhances nitrosation in acidic environments .

- Inhibition Strategies: Add α-tocopherol or polyphenols to competitively bind nitrite .

Table 1: Key Chemical Properties Influencing Reactivity

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₄N₂O | |

| CAS Registry | 621-64-7 | |

| Volatility | High (suitable for GC-MS) | |

| pKa | ~3.5 (amine protonation) |

[Methodological] What validation parameters should be prioritized when developing new analytical methods for N-nitroso compounds?

Methodological Answer:

Critical validation parameters include:

- Linearity: R² ≥ 0.99 across the calibration range (e.g., 0.1–50 µg/L).

- Matrix Effects: Evaluate signal suppression/enhancement using post-column infusion .

- Inter-Laboratory Reproducibility: CV ≤ 15% for precision .

- Cross-Contamination Checks: Analyze reagent blanks to confirm absence of carryover .

[Basic] What are the primary chemical properties of N-nitroso-N-propylpropionamide that influence its analytical detection?

Methodological Answer:

Key properties include:

- Molecular Weight: 130.18 g/mol, enabling MS detection in low m/z ranges .

- Hydrophobicity: LogP ~1.2, requiring reversed-phase LC for separation .

- UV Absorbance: Weak absorbance at 230–240 nm; MS detection is preferred .

Table 2: Structural and Spectral Data

| Parameter | Details | Reference |

|---|---|---|

| IUPAC Name | 1-Propanamine, N-nitroso-N-propyl | |

| InChIKey | YLKFDHTUAUWZPQ-UHFFFAOYSA-N | |

| Mass Spectral Peaks | m/z 130 (M⁺), 86 (base peak) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.